molecular formula C26H39N5O8 B12447292 Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Cat. No.: B12447292
M. Wt: 549.6 g/mol
InChI Key: IGAIBPMZQMDGIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the azido group to an amine group.

    Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate can be compared with other similar compounds, such as:

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate (CAS Number: 2173992-21-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N5O8
  • Molecular Weight : 409.35 g/mol
  • Purity : ≥ 98%

The biological activity of this compound primarily stems from its structural components, which include azide and dioxopyrrolidine moieties. These groups are known to participate in various chemical reactions that can lead to biological effects such as:

  • Antimicrobial Activity : The azide group is often associated with antimicrobial properties. Compounds containing azide functionalities have been shown to exhibit significant antibacterial and antifungal activities through the disruption of microbial cell membranes or interference with cellular processes .
  • Cytotoxicity : The dioxopyrrolidine structure has been linked to cytotoxic effects in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

CompoundActivityReference
Azole DerivativesEffective against fungal infections
Dioxopyrrolidine DerivativesExhibited cytotoxicity in cancer cell lines

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathways .

Case Studies

  • Study on Antibacterial Activity
    A study investigated the antibacterial properties of azide-containing compounds similar to this compound. The results showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity in Cancer Research
    Research focused on the cytotoxic effects of dioxopyrrolidine derivatives demonstrated that these compounds could effectively reduce cell viability in several cancer types, indicating their potential as therapeutic agents .

Properties

Molecular Formula

C26H39N5O8

Molecular Weight

549.6 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

InChI

InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2

InChI Key

IGAIBPMZQMDGIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]

Origin of Product

United States

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